molecular formula C10H10N2O B1607396 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone CAS No. 942-25-6

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone

Cat. No.: B1607396
CAS No.: 942-25-6
M. Wt: 174.2 g/mol
InChI Key: KVWZNOQTUQEVGN-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-benzimidazol-2-yl)ethanone” is a chemical compound with the empirical formula C10H10N2O . It has a molecular weight of 174.20 .


Physical And Chemical Properties Analysis

“this compound” is a solid . Its empirical formula is C10H10N2O, and it has a molecular weight of 174.20 .

Scientific Research Applications

Catalytic Activity

1-(1-Methyl-1H-benzimidazol-2-yl)ethanone and its derivatives show potential in catalytic activities. In a study, copper(II) complexes with benzimidazole ligands exhibited catecholase-mimetic activities, indicating their utility in redox reactions and potential applications in catalysis (Karaoğlu et al., 2016).

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It has been used for the efficient synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh et al., 2016).

Pharmaceutical Applications

In the field of pharmaceuticals, derivatives of this compound have shown promising biological activities. For instance, some derivatives demonstrated potent immunosuppressive and immunostimulating effects, as well as significant inhibition of NO generation, which is relevant in inflammatory responses (Abdel‐Aziz et al., 2011).

Spectrophotometric Applications

The compound has been used in spectrophotometric determination methods, such as in the extraction and determination of Cobalt (II), showcasing its potential in analytical chemistry (Syamasundar et al., 2006).

Anticancer Agents

Compounds based on this compound were synthesized and evaluated for anticancer activity. One particular compound exhibited notable growth inhibition against various human cancer cell lines, indicating its potential as a novel template for developing anticancer agents (Rashid et al., 2014).

Antimicrobial Activity

Derivatives of this compound have shown antimicrobial action, with significant activity against various bacterial and fungal species. This suggests its potential utility in the development of new antimicrobial agents (Ch, 2022).

Anti-inflammatory Applications

In the areaof anti-inflammatory research, derivatives of this compound have been synthesized and tested for their anti-inflammatory activity. They showed potent effects in models like rat-paw edema, indicating their potential as anti-inflammatory agents (Bhor & Sable, 2022).

Crystal Engineering

This compound has been used in crystal engineering as a synthon for creating complex structures. For instance, the protonated benzimidazole group of 1-(1H-benzimidazol-2-yl)ethanone has been identified as a useful building block for constructing crystal lattices (Matthews et al., 2003).

Properties

IUPAC Name

1-(1-methylbenzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)10-11-8-5-3-4-6-9(8)12(10)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWZNOQTUQEVGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355408
Record name 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-25-6
Record name 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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